An Investigator's Technical Guide to Elucidating the Mechanism of Action of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile
An Investigator's Technical Guide to Elucidating the Mechanism of Action of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile
Abstract
The benzotriazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, yet under-characterized molecule: 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile. While direct biological data for this compound is sparse, its structural features—a benzotriazole core, an isopropyl substituent at the 1-position, and a carbonitrile group at the 5-position—provide a foundation for formulating and testing hypotheses regarding its mechanism of action. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a structured, multi-pronged approach to systematically investigate and characterize the biological activity and molecular targets of this compound. We will delve into hypothesized mechanisms based on analogous structures, provide detailed experimental protocols for target identification and validation, and present a framework for interpreting the resulting data.
Introduction: The Benzotriazole Moiety as a Privileged Scaffold
The 1,2,3-benzotriazole ring system is a "privileged" heterocyclic motif in drug discovery, renowned for its synthetic tractability and diverse biological activities.[2][5] Derivatives have been reported to possess antimicrobial, antiviral, anticancer, and enzyme inhibitory properties.[1][2][4][6] The versatility of the benzotriazole core allows it to engage with a wide array of biological targets through various non-covalent interactions. The specific substitutions on the benzotriazole ring system dictate the compound's physicochemical properties and its target specificity.
For the compound , 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile , several structural features are noteworthy:
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The Benzotriazole Core: This bicyclic system provides a rigid scaffold that can be functionalized to interact with specific biological targets.
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The 1-Isopropyl Group: The presence of an isopropyl group at the N-1 position can influence the compound's lipophilicity and steric profile, potentially enhancing its binding to hydrophobic pockets within target proteins. The size of this substituent has been shown to be optimal for the biological activity of some benzimidazole-based compounds.[7]
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The 5-Carbonitrile Group: The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor or participate in other electronic interactions. It is a common feature in various approved drugs and investigational compounds.
Given the lack of direct experimental evidence, our investigation will be guided by the known activities of structurally related benzotriazole and benzimidazole derivatives.
Hypothesized Mechanisms of Action and Potential Biological Targets
Based on the extensive literature on benzotriazole and related heterocyclic compounds, we can postulate several plausible mechanisms of action for 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.
Enzyme Inhibition
The benzotriazole scaffold is a common feature in numerous enzyme inhibitors.
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Protein Kinase Inhibition: Many small molecule kinase inhibitors feature heterocyclic cores. The benzotriazole moiety could potentially bind to the ATP-binding site of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2]
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Cytochrome P450 (CYP) Enzyme Inhibition: Triazole-containing compounds are well-known inhibitors of CYP enzymes, such as the fungal 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[1] This suggests a potential antifungal mechanism.
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Other Enzyme Systems: Benzotriazole derivatives have also been shown to inhibit enzymes like acetylcholinesterase (implicated in neurodegenerative diseases), human topoisomerase I (a target for anticancer drugs), and α-amylase and α-glucosidase (targets for diabetes).[8][9][10]
Receptor Modulation
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Cannabinoid Receptor (CB1/CB2) Interaction: The 1,2,3-triazole ring system has been explored as a scaffold for cannabinoid receptor ligands.[5] These G-protein coupled receptors are involved in a multitude of physiological processes, making them attractive therapeutic targets.[5]
Antimicrobial Activity
The benzotriazole nucleus is present in compounds with broad-spectrum antimicrobial activity.[1][6][11] The mechanism could involve the inhibition of essential bacterial or fungal enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.
A Proposed Research Workflow for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile, a multi-stage experimental approach is recommended. This workflow is designed to first identify the biological effect, then to pinpoint the molecular target, and finally to validate the mechanism.
Caption: A multi-phase workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
Phase 1: Phenotypic Screening and Activity Confirmation
The initial step is to perform broad phenotypic screens to identify any significant biological activity.
Protocol 1: Anticancer Activity Screening (NCI-60 Cell Line Panel)
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Compound Preparation: Prepare a stock solution of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile in DMSO.
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Assay: Submit the compound to the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) for screening against their panel of 60 human cancer cell lines.
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Data Analysis: The NCI will provide a report detailing the compound's effect on cell growth and viability. Analyze the data for patterns of activity against specific cancer types.
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Rationale: This provides a broad, unbiased assessment of the compound's potential anti-proliferative effects across a diverse range of cancer cell types.
Protocol 2: Antimicrobial Susceptibility Testing
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Strain Selection: Select a panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[11]
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Broth Microdilution Assay:
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Prepare a two-fold serial dilution of the compound in a 96-well plate with appropriate growth media.
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Inoculate each well with a standardized suspension of the microbial strain.
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Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).
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Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
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Rationale: This standard method assesses the compound's potential as an antimicrobial agent and determines its spectrum of activity.
Phase 2: Target Identification
If significant activity is confirmed in Phase 1, the next crucial step is to identify the molecular target(s).
Protocol 3: Computational Target Prediction (Molecular Docking)
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Target Selection: Based on the phenotypic screen results and literature on benzotriazole derivatives, select a library of potential protein targets (e.g., various kinases, CYP enzymes, topoisomerases).
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Ligand and Protein Preparation:
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Generate a 3D structure of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile and perform energy minimization.
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Obtain the 3D structures of the selected protein targets from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.
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Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active sites of the target proteins.
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Analysis: Rank the potential targets based on their predicted binding energies and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) in the predicted binding poses.
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Rationale: This in silico approach can rapidly screen a large number of potential targets and prioritize them for experimental validation, saving time and resources.
Phase 3: Target Validation and Mechanistic Studies
The hypotheses generated in Phase 2 must be validated through rigorous biochemical and cell-based assays.
Protocol 4: In Vitro Enzymatic Assay (Example: Kinase Inhibition)
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Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in a kinase reaction.
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Procedure:
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In a 96-well plate, combine the target kinase, its specific substrate, and ATP.
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Add varying concentrations of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile.
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Incubate the reaction at the optimal temperature for the kinase.
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Stop the reaction and add the ADP-Glo™ reagent to convert the generated ADP to ATP.
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Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.
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Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Rationale: This biochemical assay directly measures the inhibitory effect of the compound on the purified target enzyme, providing strong evidence for target engagement.
Protocol 5: Cellular Target Engagement Assay (e.g., Western Blot)
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Cell Treatment: Treat the cancer cell line identified as sensitive in Phase 1 with varying concentrations of the compound.
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Protein Extraction: Lyse the cells and collect the total protein.
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Western Blotting:
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
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Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
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Visualize the bands using a chemiluminescent substrate.
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Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream substrate. A decrease in phosphorylation would indicate target engagement in a cellular context.
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Rationale: This assay validates that the compound interacts with its intended target within a living cell and elicits the expected downstream biological effect.
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Physicochemical Properties of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile
| Property | Value | Source |
| CAS Number | 879558-15-3 | [12][13] |
| Molecular Formula | C₁₀H₁₀N₄ | [13] |
| Molecular Weight | 186.21 g/mol | [13] |
| SMILES | CC(C)N1C2=C(C=C(C=C2)C#N)N=N1 | [13] |
Table 2: Hypothetical IC50 Values from Proposed Screening Cascade
| Assay Type | Target/Cell Line | Hypothesized IC50 (µM) |
| Anti-proliferative | MCF-7 (Breast Cancer) | 5.2 |
| Anti-proliferative | A549 (Lung Cancer) | 12.8 |
| Antimicrobial | S. aureus | > 50 |
| Enzymatic | Kinase X | 0.75 |
| Enzymatic | Kinase Y | > 100 |
Conclusion
While the mechanism of action of 1-Isopropyl-1H-benzo[d]triazole-5-carbonitrile remains to be experimentally determined, its chemical structure, rooted in the versatile benzotriazole scaffold, provides a strong basis for targeted investigation. The systematic approach outlined in this guide, progressing from broad phenotypic screening to specific target validation, offers a robust framework for elucidating its biological function. The insights gained from such studies will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships of benzotriazole derivatives, aiding in the future design of novel therapeutic agents.
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